molecular formula C15H20N2O3 B2941794 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide CAS No. 851989-00-9

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide

Cat. No.: B2941794
CAS No.: 851989-00-9
M. Wt: 276.336
InChI Key: COCWABBXIQFXDB-UHFFFAOYSA-N
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Description

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their aromatic properties and are widely studied due to their significant biological and pharmacological activities . This compound features a benzoxazole core, which is a fused ring system containing both oxygen and nitrogen atoms, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using a magnetically recoverable catalyst . This method is efficient and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthesis involving the use of diazo compounds and sulfilimines. . The reaction is performed in the absence of any catalyst or additive, making it a cost-effective and straightforward process.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, reduced derivatives, and oxidized compounds.

Scientific Research Applications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide involves its interaction with various molecular targets and pathways. The benzoxazole core allows the compound to bind to specific enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

What sets 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide apart from similar compounds is its unique side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-pentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-3-6-10-16-14(18)9-11-17-12-7-4-5-8-13(12)20-15(17)19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWABBXIQFXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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